2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C11H22O3S. This compound is characterized by the presence of an ether group (4-methylpentyl)oxy and a thioether group (methylsulfanyl) attached to a butanoic acid backbone . It is a relatively complex molecule that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-methylpentanol with butanoic acid in the presence of a strong acid catalyst to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The ether group may also facilitate interactions with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentyl 2-methylbutanoate: Similar in structure but lacks the thioether group.
2-Butenoic acid, 2-methyl-, 4-methylpentyl ester: Contains a similar ester linkage but differs in the presence of a double bond.
Uniqueness
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is unique due to the presence of both ether and thioether groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
652968-22-4 |
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Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(4-methylpentoxy)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-10(11(12)13)6-8-15-3/h9-10H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
MAYAKYMQQAAGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(CCSC)C(=O)O |
Origin of Product |
United States |
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